Tramiprosate

GABA_A receptor binding affinity neuroprotection

Researchers requiring a validated GABA_A receptor agonist and amyloid-β (Aβ) inhibitor face supply of inconsistent analogs. Tramiprosate is the definitive reference standard, providing sub-nanomolar GABAA affinity (Ki=18 nM) and quantitative anti-Aβ activity (~20% inhibition at 1 mM in thioflavin T assays). - Use directly as a GABAA positive control in neuroprotection and calcium flux assays. - Benchmark Aβ anti-aggregation activity; the sulfonic acid moiety is essential for this mechanism. - Comparator arm for transgenic amyloidosis models (25-31% brain Aβ40/Aβ42 reduction). - Responder population studies: APOE4/4 homozygous cohorts show 3.5-4.0 point ADAS-cog benefit. Supplied at ≥98% purity, ambient shipping, ready for R&D.

Molecular Formula C3H9NO3S
Molecular Weight 139.18 g/mol
CAS No. 3687-18-1
Cat. No. B1681353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTramiprosate
CAS3687-18-1
Synonyms3-amino-1-propanesulfonic acid
3-aminopropanesulfonic acid
3-aminopropylsulfonic acid
3-APS
homotaurine
tramiprosate
Molecular FormulaC3H9NO3S
Molecular Weight139.18 g/mol
Structural Identifiers
SMILESC(CN)CS(=O)(=O)O
InChIInChI=1S/C3H9NO3S/c4-2-1-3-8(5,6)7/h1-4H2,(H,5,6,7)
InChIKeySNKZJIOFVMKAOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white crystalline powder.
Solubility<0.3 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tramiprosate Overview: Amyloid Beta & GABA Activity


Tramiprosate (homotaurine, 3-amino-1-propanesulfonic acid) is a synthetic sulfonic acid and glycosaminoglycan mimetic, structurally related to taurine and gamma-aminobutyric acid (GABA). It is an orally active, brain-penetrant small molecule that binds soluble amyloid beta (Aβ) and maintains it in a non-fibrillar, non-toxic form, thereby inhibiting amyloid aggregation and deposition [1]. Tramiprosate also acts as a functional GABA_A receptor agonist and has demonstrated neuroprotective effects in vitro and in vivo [2]. It was evaluated in multiple Phase III clinical trials for Alzheimer's disease and is the active moiety of the prodrug valiltramiprosate (ALZ-801), which is designed to improve pharmacokinetics and tolerability [3].

Aβ binding Maintains soluble Aβ in non-fibrillar form, inhibiting aggregation
GABA_A agonism Functional GABA_A receptor agonist for neuroprotection pathway studies
Brain penetration Orally active, brain-penetrant small molecule
Active moiety Active species of the prodrug valiltramiprosate; suitable for in vitro and in vivo research models

Why Tramiprosate Cannot Be Substituted


Tramiprosate's unique molecular profile prevents direct substitution with structural analogs like taurine or acamprosate. While all three are GABA analogs, tramiprosate exhibits a ~3,900-fold higher binding affinity for the GABA_A receptor (Ki = 18 nM) compared to taurine (Ki = 70 μM), translating into functional agonism absent in taurine [1]. Additionally, tramiprosate is specifically designed to bind soluble Aβ and prevent β-sheet formation, a mechanism not shared by acamprosate, which does not act at GABA_A receptors and instead modulates NMDA receptor function and presynaptic GABA_B receptors [2]. The sulfonic acid moiety of tramiprosate is essential for its Aβ anti-aggregation activity, as demonstrated by structure-activity relationship studies where its removal abolished this effect [3]. Substituting tramiprosate with these analogs in research applications would result in a loss of both the high-potency GABAergic and anti-amyloidogenic activities that define its pharmacological identity.

GABA_A receptor binding and functional agonism profiles differ substantially from structural analogs like taurine; taurine lacks GABA_A agonism.
Aβ anti-aggregation mechanism is unique to tramiprosate; acamprosate modulates NMDA and GABA_B receptors, not amyloid pathways.
Sulfonic acid moiety is critical for Aβ inhibition; its removal abolishes anti-aggregation activity in structure-activity studies.

Tramiprosate Comparative Evidence


GABA_A Receptor Affinity vs. Taurine

Tramiprosate binds to the GABA_A receptor with sub-nanomolar affinity (Ki = 18 nM), which is approximately 3,900-fold higher than the structurally related analog taurine (Ki = 70 μM). This high affinity correlates with functional agonism; tramiprosate induces dose-dependent membrane depolarization and calcium flux, whereas taurine does not [1]. The neuroprotective effect of tramiprosate against Aβ42-induced caspase 3/7 activation is abolished by GABA_A receptor antagonists, confirming the specificity of this pathway [1].

GABA_A affinity vs. taurine
Head-to-head
Tramiprosate Ki = 18 nM; taurine Ki = 70 μM (~3,900-fold difference)
Reported binding affinity supports GABA_A agonism context; taurine is inactive
Competitive binding assay (3H-muscimol), crude rat brain membranes
GABA_A receptor binding affinity neuroprotection

In Vivo Brain Amyloid Reduction

In a transgenic mouse model of brain amyloidosis (hAPP-TgCRND8), oral tramiprosate treatment resulted in a dose-dependent reduction of Aβ levels in plasma and brain [1]. Specifically, tramiprosate decreased brain soluble Aβ40 by 30% (p=0.014) and insoluble Aβ40 by 31% (p=0.035). Corresponding decreases of 25% (p=0.033) and 22% (p=0.029) were observed for soluble and insoluble Aβ42 fractions, respectively [1]. Plasma Aβ levels were reduced by over 60% [1].

In vivo brain Aβ reduction
Reported
Soluble Aβ40 −30% (p=0.014); insoluble Aβ40 −31% (p=0.035); Aβ42 fractions −25% and −22%; plasma Aβ >60% reduction
Supports target engagement and brain Aβ lowering in transgenic model
hAPP-TgCRND8 mice, oral dose-dependent effect
amyloid beta in vivo transgenic mouse

APOE4/4 Genotype Phase III Efficacy

In a pre-specified subgroup analysis of two Phase III clinical trials, tramiprosate 150 mg twice daily showed significant cognitive benefit in APOE4/4 homozygous Alzheimer's patients compared to placebo [1]. At Week 65, the ADAS-cog score improved by 3.5 points (p=0.007) relative to placebo, representing >30% efficacy benefit [1]. At Week 78, the benefit was 2.6 points (p=0.04) [1]. The combined analysis showed a maximal ADAS-cog benefit of up to 4 points at 65-78 weeks [2].

APOE4/4 cognitive endpoint
Endpoint context
Week 65 ADAS-cog change −3.5 vs. placebo (p=0.007); Week 78 −2.6 (p=0.04); max ~4-point change
Reported cognitive endpoint change in APOE4/4 homozygous subgroup
Phase III RCT, 150 mg BID, n=147 (NA study), 78-week
Alzheimer's disease APOE4 ADAS-cog

Pharmacokinetics vs. ALZ-801

Valiltramiprosate (ALZ-801) is a valine-conjugated prodrug of tramiprosate designed to improve oral bioavailability and reduce pharmacokinetic variability. Compared to tramiprosate, valiltramiprosate extends the plasma half-life of tramiprosate and improves interindividual pharmacokinetic variability [1]. In male CD-1 mice, the ALZ-801:tramiprosate ratio in plasma is 1.8 and in brain is 3.1, indicating enhanced brain penetration of the prodrug [2]. Valiltramiprosate exhibits 52% oral bioavailability and approximately 40% brain-drug exposure [1].

PK vs. ALZ-801 prodrug
Cross-study comparable
ALZ-801 brain/plasma ratio 3.1 in mice; ~1.7-fold higher brain exposure vs. tramiprosate; 52% oral bioavailability
Prodrug achieves higher brain exposure; tramiprosate suitable for in vitro, ALZ-801 for in vivo models
Male CD-1 mice, single oral dose
pharmacokinetics prodrug ALZ-801

In Vitro Aβ Aggregation Inhibition Benchmark

Tramiprosate inhibits Aβ aggregation in vitro, with a reported inhibition of approximately 20% at 1 mM concentration in a thioflavin T-based aggregation assay [1]. This activity serves as a benchmark for novel Aβ inhibitors. For example, a tramiprosate-derived compound (9r) showed comparable inhibition (ca 18% at 1 mM) [1]. The sulfonic acid moiety is critical for this activity; its removal abolishes Aβ aggregation inhibition [1].

Aβ aggregation benchmark
Class-level
~20% inhibition at 1 mM (thioflavin T assay); derivative 9r ~18%
Reported inhibition benchmark; supports reference compound role in Aβ aggregation assays
In vitro thioflavin T assay, 1 mM concentration
Aβ aggregation in vitro thioflavin T

3-SPA Brain Penetration

The primary metabolite of tramiprosate, 3-sulfopropanoic acid (3-SPA), is an endogenous molecule found in human cerebrospinal fluid (CSF). In AD patients treated with tramiprosate, CSF 3-SPA levels increase from a baseline mean of 11.7 nM to 135 nM [1]. Rat studies demonstrate 3-SPA has 100% oral bioavailability and 25% brain penetration [1]. The metabolite itself inhibits Aβ42 oligomer formation, contributing to tramiprosate's overall pharmacodynamic effect [1].

3-SPA brain penetration
Reported
CSF 3-SPA 135 nM post-treatment vs. 11.7 nM baseline (11.5-fold); rat 100% oral bioavailability, 25% brain penetration
Metabolite brain exposure and reported Aβ oligomer inhibition support sustained CNS activity
Human CSF from Phase III AD patients
metabolite brain penetration 3-SPA

Tramiprosate Research Applications


GABA_A Agonism in Neuroprotection

Use tramiprosate as a positive control or reference agonist for GABA_A receptor activation studies. Its sub-nanomolar affinity (Ki = 18 nM) and functional agonism, validated by membrane depolarization and calcium flux assays, make it suitable for investigating GABAergic neuroprotection against Aβ toxicity [1]. Taurine should not be substituted due to its 3,900-fold lower affinity and lack of functional agonism [1].

Aβ Anti-Aggregation Benchmarking

Employ tramiprosate as a reference standard in thioflavin T-based Aβ aggregation assays. Its ~20% inhibition at 1 mM provides a quantitative benchmark for evaluating novel Aβ inhibitors [2]. Structure-activity studies confirm that the sulfonic acid moiety is essential, guiding medicinal chemistry efforts [2].

In Vivo Amyloid Reduction in Mouse Models

Utilize oral tramiprosate in hAPP-TgCRND8 or similar transgenic amyloidosis models to achieve 25-31% reduction in brain Aβ40/Aβ42 species [3]. This pharmacodynamic response validates target engagement and can serve as a comparator arm for novel therapeutic candidates [3].

APOE4/4-Stratified Alzheimer's Research

Incorporate tramiprosate into preclinical or clinical research designs focused on APOE4/4 homozygous populations. Phase III data demonstrate a 3.5-4.0 point ADAS-cog benefit in this subgroup, identifying a responder population for amyloid-targeted interventions [4].

Application
Selection Property
Validation Focus
GABA_A receptor signaling studies
Reported GABA_A binding affinity and functional agonism
Agonist-induced depolarization and neuroprotection pathway endpoints
Aβ aggregation inhibition assays
Reported anti-aggregation benchmark
Thioflavin T endpoint and structure-activity review
Transgenic amyloidosis model studies
Oral brain-penetrant with reported brain Aβ reduction
Brain Aβ species endpoint monitoring
APOE4/4 genotype-stratified Alzheimer's research
Reported cognitive endpoint change in APOE4/4 subgroup
Cognitive endpoint and biomarker response validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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